molecular formula C8H14ClNO B1655416 2-Oxa-6-azaadamantane hydrochloride CAS No. 35986-03-9

2-Oxa-6-azaadamantane hydrochloride

Cat. No. B1655416
CAS RN: 35986-03-9
M. Wt: 175.65
InChI Key: LSSYUMJRMQSMAD-UHFFFAOYSA-N
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Description

2-Oxa-6-azaadamantane hydrochloride, also known as 2-oxa-6-azatricyclo[3.3.1.1,3,7]decane hydrochloride, is a chemical compound with the CAS Number: 35986-03-9 . It has been used in various research and development contexts .


Synthesis Analysis

A novel cage-like energetic compound, 6-nitro-2-oxa-6-azaadamantane-4,8-diol dinitrate, was synthesized from 1,5-cyclooctadiene via oxidative cyclization, O-acylation, elimination, epoxidation, aminolysis, and nitration with an overall yield of 20.7% .


Molecular Structure Analysis

The molecular weight of this compound is 175.66 . Its IUPAC name is (1r,3r,5r,7r)-2-oxa-6-azaadamantane hydrochloride . The InChI code is 1S/C8H13NO.ClH/c1-5-2-8-4-6 (9-5)3-7 (1)10-8;/h5-9H,1-4H2;1H .


Chemical Reactions Analysis

The oxidation of primary and secondary alcohols to the corresponding aldehydes (or carboxylic acids) or ketones is a fundamental transformation in organic synthesis. Stable organic nitroxyl radicals as represented by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been used extensively to catalyze the oxidation of a number of alcohol substrates employing environmentally benign co-oxidants such as bleach (NaOCl) or PhI (OAc) 2 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The storage temperature is 2-8°C . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .

Safety and Hazards

The safety information for 2-Oxa-6-azaadamantane hydrochloride indicates that it is corrosive . The hazard statements include H314 . The precautionary statements include P280; P305+P351+P338; P310 .

Future Directions

The significant increase in the number of publications during the last decade concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The highly active nature of AZADOs spurred researchers to exploit their further use in alcohol oxidations .

Biochemical Analysis

Biochemical Properties

2-Oxa-6-azaadamantane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with certain enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby influencing the redox state of cells . Additionally, this compound can bind to specific protein receptors, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can result in altered cellular metabolism, including shifts in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with key signaling proteins . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing cellular stress responses or modulating immune function . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological functions changes dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . Additionally, this compound can affect metabolite levels, leading to changes in the concentrations of intermediates and end products of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be actively transported into cells via membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, this compound may be found in the nucleus, where it can affect gene expression by interacting with nuclear proteins and transcription factors .

properties

IUPAC Name

2-oxa-6-azatricyclo[3.3.1.13,7]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-5-2-8-4-6(9-5)3-7(1)10-8;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSYUMJRMQSMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(N2)CC1O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35986-03-9
Record name 2-Oxa-6-azatricyclo[3.3.1.13,7]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35986-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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